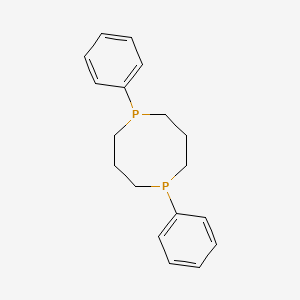
1,5-Diphenyl-1,5-diphosphocane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Diphenyl-1,5-diphosphocane is a unique organophosphorus compound characterized by its two phenyl groups attached to a diphosphocane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diphenyl-1,5-diphosphocane typically involves the reaction of diphenylphosphine with a suitable dihalide under controlled conditions. One common method is the reaction of diphenylphosphine with 1,5-dibromopentane in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation of the phosphine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Diphenyl-1,5-diphosphocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the diphosphocane to its corresponding phosphine.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products
The major products formed from these reactions include phosphine oxides, substituted diphosphocanes, and reduced phosphines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,5-Diphenyl-1,5-diphosphocane has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form complexes with various metals, enhancing their catalytic activity.
Biology: Investigated for its potential as a bioactive molecule, particularly in the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1,5-Diphenyl-1,5-diphosphocane involves its ability to coordinate with metal ions and participate in various catalytic cycles. The phenyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in catalytic processes. The diphosphocane ring can also interact with biological targets, potentially modulating their activity through coordination or redox mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Diphenyl-1,5-pentanedione: Similar in structure but lacks the phosphorus atoms.
1,5-Diphenyl-1,5-hexadiene: Contains a similar carbon backbone but with double bonds instead of phosphorus atoms.
1,5-Diphenyl-1,5-diazocane: Contains nitrogen atoms instead of phosphorus.
Uniqueness
1,5-Diphenyl-1,5-diphosphocane is unique due to the presence of phosphorus atoms in its structure, which imparts distinct chemical properties. The phosphorus atoms can participate in various coordination and redox reactions, making the compound versatile in both chemical and biological applications. The phenyl groups also contribute to its stability and reactivity, distinguishing it from other similar compounds.
Propiedades
Número CAS |
143923-02-8 |
|---|---|
Fórmula molecular |
C18H22P2 |
Peso molecular |
300.3 g/mol |
Nombre IUPAC |
1,5-diphenyl-1,5-diphosphocane |
InChI |
InChI=1S/C18H22P2/c1-3-9-17(10-4-1)19-13-7-15-20(16-8-14-19)18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2 |
Clave InChI |
GDIQKZBJYRMXLR-UHFFFAOYSA-N |
SMILES canónico |
C1CP(CCCP(C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[2-(2,4-Dihydroxyphenyl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B12565350.png)
![3-[(1-Butoxypropan-2-YL)oxy]propan-1-OL](/img/structure/B12565354.png)
![[(2,2,3,3,4,4,5,5-Octafluoropentane-1-sulfonyl)methyl]benzene](/img/structure/B12565360.png)
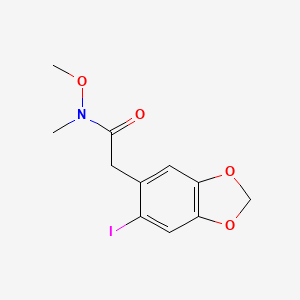
![2-amino-6-benzyl-7-methyl-4-(4-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12565365.png)
![(3S)-3-Hydroxy-2-[(1S)-1-hydroxy-2-methylpropyl]-5-oxo-L-proline](/img/structure/B12565367.png)

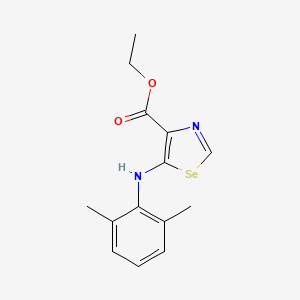
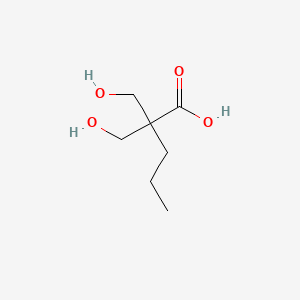
![5,5'-(3-Octylthiene-2,5-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine)](/img/structure/B12565386.png)
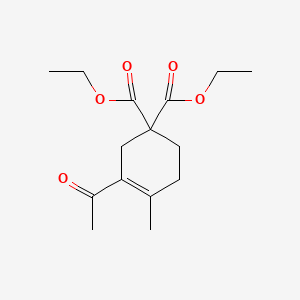
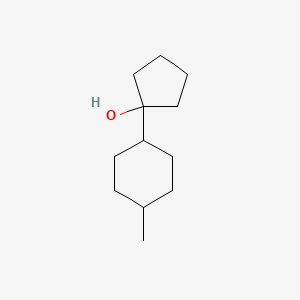
![2-[(2-Bromobenzyl)amino]-2-thiazoline](/img/structure/B12565410.png)
![2,2'-{1,4-Phenylenebis[(E)diazene-2,1-diyl]}bis(1-phenylbutane-1,3-dione)](/img/structure/B12565431.png)
